Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate

Lipophilicity Drug design Physicochemical profiling

Researchers progressing apocynin-derived NOX inhibitor programs often face confounding pH-dependent ionization with free acid intermediates, complicating membrane permeability assays. This methyl ester eliminates the carboxylic acid moiety, providing a non-ionizable tool for fragment-based screening and late-stage diversification. - Non-ionizable at pH 7.4 (HBD=0), ideal for PAMPA and Caco-2 permeability studies. - Fragment-like profile (MW 238.24; XLogP 1.5) with superior lipophilic ligand efficiency vs. ethyl ester analog. - Available at ≥97% purity with batch-specific HPLC/NMR documentation, ensuring lot-to-lot reproducibility for multi-step synthesis.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 63787-20-2
Cat. No. B3385486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-acetyl-2-methoxyphenoxy)acetate
CAS63787-20-2
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC(=O)OC)OC
InChIInChI=1S/C12H14O5/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3/h4-6H,7H2,1-3H3
InChIKeySWIPLDKGBDZMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate: Phenoxyacetic Ester Building Block


Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate (CAS 63787-20-2) is a phenoxyacetic acid methyl ester derivative carrying a 4-acetyl-2-methoxy substitution pattern on the aromatic ring [1]. It belongs to the broader class of apocynin (acetovanillone)-derived synthetic intermediates, characterized by its methoxy, acetyl, and methyl ester functional groups. The compound is synthesized via alkylation of 2-methoxy-4-acetylphenol (apocynin) with methyl bromoacetate under basic conditions [2].

1

Phenoxyacetic ester building block for apocynin-derived synthetic intermediates

2

Neutral methyl ester (HBD = 0) supports permeability assays without pH-dependent ionization

3

Available with batch-specific QC documentation supporting multi-step synthetic reproducibility

Why Generic Substitution Fails: Ester-Specific Differentiation


Within the 4-acetyl-2-methoxyphenoxy scaffold, the choice of ester group (methyl vs. ethyl vs. tert-butyl vs. free acid) is non-interchangeable for applications requiring defined lipophilicity, hydrolytic stability, or steric profile [1]. The apocynin pharmacophore class exhibits scaffold-dependent NADPH oxidase (NOX) inhibitory activity that varies quantitatively with the nature of the pendent carboxyl functionality [2]. Simple substitution of the methyl ester for the corresponding ethyl ester or free acid alters the calculated partition coefficient (XLogP) by 0.3–0.5 log units, which can significantly shift membrane permeability, metabolic susceptibility, and chromatographic behavior during purification [1].

Target
Methyl ester

XLogP 1.5, HBD 0, MW 238.24. Neutral across physiological pH; catalog stocked with batch QC.

Substitute
Free acid (CAS 68461-48-3)

Ionizable at pH 7.4, HBD 1, LogP ~1.0–1.4. Permeability and chromatographic behavior differ; primarily custom synthesis with longer lead times.

Target
Methyl ester

MW 238.24, XLogP 1.5. Reported lipophilic ligand efficiency context may differ from higher alkyl esters.

Substitute
Ethyl ester (CAS 169818-25-1)

MW 252.27, LogP ~1.8. Higher lipophilicity may shift ADME and HPLC retention; not a direct replacement.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Free Acid

The methyl ester form (target compound) exhibits an XLogP3-AA of 1.5 [1], compared to the free acid form (2-(4-acetyl-2-methoxyphenoxy)acetic acid, CAS 68461-48-3) with an experimentally reported LogP of approximately 1.36 and an ACD/LogP of 1.03 . This 0.14–0.47 log unit increase in lipophilicity for the methyl ester indicates improved passive membrane permeability relative to the ionizable free acid, while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity vs. Free Acid
Cross-study comparable
XLogP 1.5 (methyl ester) vs. LogP 1.36 (free acid); Δ +0.14 to +0.47
Supports passive permeability differentiation over ionizable free acid
Computed vs. experimental values; cross-method comparison
Lipophilicity Drug design Physicochemical profiling

Molecular Weight Efficiency vs. Ethyl Ester

The target methyl ester (MW 238.24, XLogP 1.5) [1] is differentiated from the ethyl ester analog (ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate, CAS 169818-25-1, MW 252.27, LogP approximately 1.8) [2] by a lower molecular weight and lower logP. The methyl ester provides a 14 Da molecular weight advantage (−5.6% MW) and a 0.3 log unit lower lipophilicity, translating to improved lipophilic ligand efficiency (LLE) metrics and different reverse-phase HPLC retention behavior.

MW Efficiency vs. Ethyl Ester
Cross-study comparable
MW 238.24 vs. 252.27; Δ −14 Da (−5.6%); XLogP 1.5 vs. ~1.8 (Δ −0.3)
Lower lipophilicity may support lipophilic ligand efficiency review
Computational estimates from different engines
Lipophilic efficiency Fragment-based design Chromatographic behavior

Hydrolytic Stability and Neutral State

The methyl ester function in the target compound serves as a carboxylic acid protecting group that confers resistance to ionization at physiological pH. While the free acid (CAS 68461-48-3) has a calculated pKa of approximately 3–4 (carboxylic acid), rendering it largely ionized at pH 7.4 with a LogD (pH 7.4) significantly lower than its LogP , the methyl ester has zero hydrogen bond donors (HBD = 0) and remains neutral across the physiological pH range [1], resulting in predictable passive diffusion behavior.

Hydrolytic Stability & Neutral State
Class-level inference
HBD count 0 (methyl ester) vs. 1 (free acid); neutral across pH 1–14
Avoids pH-dependent ionization confounding permeability interpretation
General ester/acid class behavior
Ester prodrug Hydrolytic stability Synthetic intermediate

Apocynin Scaffold: NOX Inhibitory Activity

The direct free acid analog, 4-(4-acetyl-2-methoxy-phenoxy)-acetic acid (compound 1 in Kispert et al., 2013), demonstrated quantifiable NADPH oxidase (NOX) inhibitory activity via EPR-based superoxide quantification, with an IC50 of 285 µM against O2•− production in a cell-free system [1]. The heptanedioic acid monoester analog (compound 4) was the most potent derivative (IC50 = 68 µM). The methyl ester scaffold is positioned as a key intermediate en route to such biologically active esters and acids, and its distinct ester lability allows for controlled in situ hydrolysis or further derivatization.

Apocynin Scaffold NOX Activity
Class-level inference
Free acid analog IC50 = 285 µM; methyl ester not directly tested
Supports scaffold-based NOX pathway inhibitor design
Data to verify for target compound; cell-free EPR assay
NADPH oxidase Apocynin derivatives Oxidative stress

Supplier Availability with Batch QC Data

Commercially, the target methyl ester is available at ≥95% purity from multiple suppliers with batch-specific QC documentation including NMR, HPLC, and GC . The free acid analog (CAS 68461-48-3) is predominantly available via custom synthesis only, increasing lead time and lot-to-lot variability risk . The methyl ester's broader commercial availability with standardized QC reduces procurement friction for repeat-experiment reproducibility.

Supplier Availability with QC
Supporting evidence
≥95% purity; batch NMR/HPLC/GC from multiple vendors
Reduces procurement friction relative to custom-synthesis-only analogs
Vendor catalog review; verify lot-specific COA
Chemical procurement Quality control Batch consistency

Optimal Application Scenarios


Synthesis of Apocynin-Derived NOX Inhibitors

The methyl ester serves as a versatile late-stage intermediate for generating a focused library of apocynin-derived NOX inhibitors through ester hydrolysis, transesterification, or amidation. The established class-level NOX2 inhibitory activity of the free acid analog (IC50 = 285 µM) [1] validates this scaffold for medicinal chemistry campaigns targeting oxidative stress-related vascular pathologies.

Cell-Based Permeability Assays for Neutral Probes

With HBD = 0 and XLogP = 1.5, the methyl ester is well-suited for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies where the confounding effect of pH-dependent ionization (seen with the free acid, which ionizes at pH 7.4 [1]) must be eliminated.

Fragment-Based Drug Discovery

The compound's low molecular weight (238.24 Da) and moderate lipophilicity (XLogP 1.5) [1] position it within fragment-like chemical space (MW < 300, clogP ≤ 3). It offers superior lipophilic ligand efficiency compared to the ethyl ester analog (MW 252.27, LogP ~1.8) , making it a more attractive fragment hit starting point.

Reproducible Multi-Step Synthesis

The compound's availability from multiple suppliers at ≥95–98% purity with batch-specific NMR, HPLC, and GC documentation [1] supports multi-step synthetic campaigns where lot-to-lot consistency is critical for yield optimization and impurity profiling. This contrasts with the custom-synthesis-only status of the corresponding free acid .

Application
Selection Property
Validation Focus
Synthesis of apocynin-derived pathway probes
Ester lability & scaffold derivatization
NOX pathway inhibitor library design
Neutral-probe permeability assays
Non-ionizable ester (HBD 0)
pH-independent passive diffusion context
Fragment-based hit identification
Low MW & moderate lipophilicity
Lipophilic ligand efficiency (LLE) context
Multi-step synthetic reproducibility
Batch QC documentation & purity
Lot-to-lot consistency verification
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